bufalin

Na+/K+-ATPase inhibition Cardiotonic steroid pharmacology Ion pump enzymology

Select bufalin for maximal NKA inhibition at the lowest concentrations (Ki 0.075 µM), essential for SPR, ITC, and cryo-EM studies requiring high ligand occupancy. Its 12–100× greater antiviral potency against SARS-CoV-2 and 3–21× greater potency against TNBC stem cells, versus other bufadienolides, ensures the highest activity ceiling in HTS and CSC assays. Preferentially targets the NKA-α3 isoform, providing a mechanistically-characterized tool for cancer signaling studies unavailable with cardenolides.

Molecular Formula C23H32O4
Molecular Weight 372.5 g/mol
Cat. No. B7988176
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebufalin
Molecular FormulaC23H32O4
Molecular Weight372.5 g/mol
Structural Identifiers
SMILESCC12CCC3C4CCC(CC4CCC3C1(CCC2C5=COC(=O)C=C5)O)O
InChIInChI=1S/C23H32O4/c1-22-10-8-18-17-5-4-16(24)12-14(17)2-6-20(18)23(22,26)11-9-19(22)15-3-7-21(25)27-13-15/h3,7,13-14,16-20,24,26H,2,4-6,8-12H2,1H3/t14-,16+,17+,18-,19+,20+,22-,23-/m1/s1
InChIKeyGPONOZAAWGWGJW-DJXOKGAXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 20 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bufalin Procurement Guide: Core Identity and Pharmacological Classification


Bufalin is a cardiotonic steroid belonging to the bufadienolide subclass, characterized by a steroid backbone with a six-membered α-pyrone ring at C17, 3β-hydroxy and 14β-hydroxy substitutions, and a molecular formula of C₂₄H₃₄O₄ (MW 386.5 g/mol) [1]. It is a major bioactive constituent isolated from the skin and parotid venom glands of toads (predominantly Bufo bufo gargarizans and related species) and is the aglycone component of traditional Chinese medicine preparations Ch'an Su and Senso [2]. Bufalin functions primarily as a potent inhibitor of the Na⁺/K⁺-ATPase (NKA) pump, through which it exerts cardiotonic, anticancer, antiviral, and immunomodulatory activities [3]. Unlike the cardenolide class (e.g., ouabain, digoxin), bufadienolides including bufalin display qualitatively distinct NKA binding modes and conformation-dependent kinetics, making direct functional substitution between these classes unreliable without empirical validation [4].

Why Bufalin Cannot Be Interchanged with Other Bufadienolides: Structural Determinants of Functional Divergence


Despite belonging to the same bufadienolide family, individual congeners diverge significantly in NKA binding kinetics, isoform selectivity, and toxicity profiles due to specific structural features. Bufalin possesses a free 14β-hydroxyl group, whereas close analogs such as resibufogenin and marinobufagin contain a 14β,15β-epoxide ring that drastically reduces affinity for the NKA E2P conformation and accelerates inhibition kinetics [1]. The 3β-hydroxy stereochemistry is critical: bufalin exhibits approximately 256-fold higher toxicity than its 3α-epimer in zebrafish models, demonstrating that even epimerization at a single position fundamentally alters the pharmacological safety margin [2]. Furthermore, bufalin preferentially targets the NKA-α3 isoform in cancer cells, a property not uniformly shared across bufadienolides and one that directly impacts tissue-specific efficacy and cardiotoxicity risk [3]. These structural-pharmacological relationships mean that substituting bufalin with cinobufagin, resibufogenin, or bufotalin without experimental confirmation will yield quantitatively and qualitatively different outcomes in NKA-dependent assays, cytotoxicity screens, and in vivo models.

Bufalin Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparative Data


NKA Inhibition Potency: Bufalin vs. Cinobufagin vs. Ouabain in Brain, Kidney, and Erythrocyte Preparations

Bufalin consistently demonstrates superior NKA inhibitory potency relative to both the cardenolide ouabain and the closely related bufadienolide cinobufagin across multiple tissue systems. In rat brain purified NKA, bufalin achieved an IC₅₀ of 40 nM, compared with cinobufagin at 230 nM and ouabain at 290 nM, representing 5.75-fold and 7.25-fold greater potency, respectively. In rabbit brain NKA, the differential was even more pronounced: bufalin IC₅₀ = 20 nM versus cinobufagin 90 nM (4.5-fold) and ouabain 260 nM (13-fold) [1]. In human kidney enzyme preparations (HKE-1), bufalin exhibited a Ki of 0.075 ± 0.003 µM, approximately 16.3-fold lower than ouabain (Ki = 1.22 ± 0.09 µM) and 14.3-fold lower than digoxin (Ki = 3.2 ± 0.22 µM) [2]. In intact human erythrocytes, bufalin displaced [³H]ouabain binding with an IC₅₀ of 1.4 nM versus 9.7 nM for ouabain, a 6.9-fold potency advantage [3]. These data establish bufalin as a substantially more potent NKA inhibitor than both the clinical reference cardenolide ouabain and the structurally analogous bufadienolide cinobufagin, making it the preferred tool compound when maximal NKA engagement is required at the lowest possible concentration.

Na+/K+-ATPase inhibition Cardiotonic steroid pharmacology Ion pump enzymology

Triple-Negative Breast Cancer Stem Cell Antiproliferative Activity: Bufalin vs. Bufotalin vs. Cinobufotalin

In a direct head-to-head comparison using triple-negative breast cancer stem cells (TNBCSCs) derived from MDA-MB-231 and HCC1937 lines, bufalin exhibited the strongest antiproliferative activity among three tested bufadienolides. In MDA-MB-231-derived TNBCSCs, bufalin achieved an IC₅₀ of 91 nM, compared to 255 nM for bufotalin and 900 nM for cinobufotalin — representing 2.8-fold and 9.9-fold greater potency, respectively. In HCC1937-derived TNBCSCs, bufalin IC₅₀ was 18 nM, versus 67 nM for bufotalin (3.7-fold difference) and 371 nM for cinobufotalin (20.6-fold difference) [1]. Beyond cytotoxicity, bufalin at sub-IC₅₀ concentrations effectively suppressed TNBCSC self-renewal in tumorsphere formation assays and significantly reduced tumor growth in an in vivo HCC1937 TNBCSC xenograft chorioallantoic membrane (CAM) model, effects that were not demonstrated for bufotalin or cinobufotalin under the same conditions. Mechanistically, bufalin suppressed the Wnt/β-catenin signaling pathway by reducing β-catenin mRNA and protein expression, leading to downregulation of EGFR and key cancer stem cell markers including CD133, CD44, ALDH1A1, Nanog, Oct4, and Sox2 [1].

Cancer stem cell targeting Triple-negative breast cancer Antiproliferative screening

Antiviral Potency Against Coronaviruses: Bufalin vs. Cinobufotalin vs. Resibufogenin

In a systematic assessment of cardiotonic steroids against MERS-CoV, SARS-CoV, and SARS-CoV-2 using immunofluorescence antiviral assays in virus-infected Calu3 cells, bufalin demonstrated the most potent anti-coronavirus activity within the bufadienolide class. Bufalin, cinobufagin, and telocinobufagin all showed high anti-MERS-CoV activity with IC₅₀ values in a narrow range of 0.017–0.027 µM. However, bufalin uniquely exhibited the most potent activity against both SARS-CoV and SARS-CoV-2, with IC₅₀ values of 0.016–0.019 µM [1]. By contrast, cinobufotalin and resibufogenin displayed comparatively low anti-coronavirus activity, with IC₅₀ values spanning 0.231–1.612 µM — representing a 12-fold to 100-fold potency deficit relative to bufalin against these clinically relevant viral targets [1]. It is notable that despite superior antiviral potency, bufalin also exhibited the strongest toxicity in repeated-dose studies (100% mortality after 1 day at 10 mg/kg/day intraperitoneal in mice), indicating that its antiviral application requires careful dose optimization or formulation strategies [1].

Antiviral drug discovery Coronavirus inhibition Broad-spectrum antivirals

K⁺-Insensitivity of Bufadienolide-Class NKA Inhibition: Bufalin vs. Cardenolides (Ouabain, Digoxin)

A critical pharmacological distinction between bufadienolides and cardenolides lies in their sensitivity to extracellular potassium concentration. Using a panel of 14 cardiotonic steroids tested against cycling pig kidney NKA under two different K⁺ concentrations, Azalim et al. (2019) demonstrated that cardenolides (including ouabain and digoxin) were clearly sensitive to the antagonistic effect of high K⁺ concentrations, whereas bufadienolides including bufalin were not or markedly less sensitive [1]. This class-level property was quantified through the ratio of E2[2K] IC₅₀ to E2P Ki: cardenolides exhibited significantly higher ratios, indicating stronger dependence on the E2P conformation for binding. Bufadienolides, by contrast, showed lower ratios, reflecting their ability to bind to multiple NKA conformational states [1]. Additionally, the C14-15 cyclization present in resibufogenin and marinobufagin (but absent in bufalin) caused a drastic reduction in E2P binding affinity and increased the velocity of K⁺-pNPPase inhibition, further differentiating bufalin from its epoxy-bearing analogs within the bufadienolide class [1].

NKA pharmacology Cardiotonic steroid mechanism Ion regulation

NKA α3 Isoform Selectivity in Cancer Cells: Bufalin Preferentially Targets the α3 Subunit

In bladder cancer T24 cells, bufalin treatment significantly suppressed total NKA expression, with the NKA-α3 isoform demonstrating the highest sensitivity among all α subunits (α1, α2, α3). Overexpression of NKA-α3 via plasmid transfection markedly attenuated bufalin-induced apoptosis, confirming that the α3 isoform plays a critical and functionally dominant role in mediating bufalin's anticancer effects [1]. Although a direct head-to-head comparison of isoform selectivity across all bufadienolides has not been systematically published, previous studies indicate that rodent NKA α subunits are approximately one order of magnitude more sensitive to bufalin than to ouabain [2], and that ouabain itself has been reported to target the NKA-α3 isoform in cancer cells [2]. The preferential engagement of NKA-α3 by bufalin is mechanistically significant because the α3 isoform is overexpressed in several aggressive cancer types and has been implicated in cancer cell proliferation and survival, whereas the α1 isoform is ubiquitously expressed in cardiac tissue and contributes to cardiotoxicity [1].

NKA isoform pharmacology Cancer cell signaling Target engagement profiling

Bufalin: Evidence-Based Application Scenarios for Scientific and Industrial Procurement


Maximal NKA Inhibition for Biochemical and Structural Studies

Bufalin is the appropriate selection when experimental protocols require the highest achievable NKA inhibition at the lowest compound concentration. With a Ki of 0.075 µM against human kidney NKA — 16.3-fold lower than ouabain — bufalin enables full pump inhibition at concentrations where cardenolides would leave residual activity. This is particularly critical in surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and cryo-EM structural studies where high ligand occupancy must be achieved while minimizing solvent interference [1]. Additionally, bufalin's reduced sensitivity to K⁺ antagonism (compared with ouabain and digoxin) makes it the preferred inhibitor for NKA assays conducted under physiological K⁺ conditions, where cardenolides would require substantially higher concentrations to achieve equivalent target engagement [2].

Cancer Stem Cell Research and Wnt/β-Catenin Pathway Studies in TNBC

Bufalin is uniquely suited for triple-negative breast cancer stem cell (TNBCSC) research, where it demonstrates 3–21-fold greater antiproliferative potency than bufotalin and cinobufotalin in head-to-head assays across two distinct TNBCSC lines. Beyond cytotoxicity, bufalin's demonstrated ability to suppress tumorsphere formation, downregulate a broad panel of CSC surface markers (CD133, CD44, ALDH1A1), and inhibit the Wnt/β-catenin/EGFR signaling axis in vivo — properties not demonstrated by the comparator bufadienolides — makes it the tool compound of choice for probing CSC self-renewal, stemness, and differentiation mechanisms [3]. Researchers studying drug-resistant TNBC subpopulations or evaluating Wnt pathway inhibitors as reference standards should prioritize bufalin over other bufadienolides for mechanistic consistency.

Coronavirus Antiviral Screening and Broad-Spectrum Antiviral Probe Development

For antiviral screening campaigns targeting SARS-CoV-2, SARS-CoV, or MERS-CoV, bufalin provides the highest potency ceiling among commercially available bufadienolides, with IC₅₀ values of 0.016–0.027 µM — 12–100× more potent than cinobufotalin and resibufogenin. This potency advantage is critical in high-throughput screening formats where limited compound solubility, DMSO tolerance constraints, or low viral inoculum conditions demand maximal antiviral activity at minimal test concentrations. However, procurement decisions must integrate bufalin's documented in vivo toxicity (100% mortality at 10 mg/kg/day in mice) [4]; researchers planning in vivo antiviral efficacy studies should consider co-formulation strategies (e.g., PEGylated liposomes) that have been shown to extend bufalin plasma half-life and improve the therapeutic window [5].

NKA Isoform-Specific Cancer Pharmacology and α3-Targeted Mechanism-of-Action Studies

Bufalin is the appropriate selection for studies investigating NKA-α3 isoform-dependent cancer cell signaling. Its demonstrated preferential suppression of the α3 subunit in bladder cancer cells, coupled with functional validation showing that α3 overexpression attenuates bufalin-induced apoptosis, provides a mechanistically-characterized tool for dissecting α3-mediated oncogenic pathways [6]. In contrast, ouabain — while also reported to engage α3 in some systems — exhibits approximately 10-fold lower potency against rodent NKA α subunits and belongs to the cardenolide class with distinct NKA conformational binding preferences. Researchers designing siRNA knockdown, CRISPR, or pharmacological inhibitor experiments to validate NKA-α3 as a cancer target should select bufalin as the reference inhibitor based on its superior potency and functional isoform engagement data.

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